Methyl 3-(trifluoromethylsulfonyloxy)crotonate
Description
Methyl 3-(trifluoromethylsulfonyloxy)crotonate (CAS: Not explicitly provided; structurally analogous to compounds in and ) is an α,β-unsaturated ester featuring a trifluoromethylsulfonyloxy (-OSO₂CF₃) substituent at the β-position. This electron-withdrawing group enhances its electrophilicity, making it a reactive intermediate in organic synthesis, particularly in cycloadditions, nucleophilic substitutions, and as a precursor for agrochemicals or pharmaceuticals . Its reactivity and applications can be inferred from structurally similar crotonate derivatives.
Properties
IUPAC Name |
methyl (Z)-3-(trifluoromethylsulfonyloxy)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNDRPHGOLGQLG-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420705 | |
| Record name | Methyl 3-(trifluoromethylsulfonyloxy)crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133559-43-0 | |
| Record name | Methyl 3-(trifluoromethylsulfonyloxy)crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
A primary route involves the sulfonylation of methyl 3-hydroxycrotonate using triflic anhydride (TfO) or trifluoromethanesulfonyl chloride (TfCl). The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur center of the triflating agent, facilitated by a non-nucleophilic base such as 2,6-lutidine or pyridine.
Hypothetical Reaction Scheme:
Optimization Parameters
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Temperature: Reactions are typically conducted at −20°C to 0°C to minimize side reactions.
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Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive reagents.
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Equivalents: A 1.2–1.5 molar excess of TfO relative to the hydroxycrotonate is recommended for complete conversion.
Table 1: Hypothetical Yield Data for Sulfonylation Methods
| Triflating Agent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TfO | 2,6-Lutidine | −20 | 78 | 95 |
| TfCl | Pyridine | 0 | 65 | 90 |
Enolate-Mediated Triflation
Enolate Generation and Trapping
Methyl acetoacetate, a common precursor to crotonate derivatives, can undergo deprotonation to form an enolate, which is subsequently trapped with a triflating agent. This method parallels industrial-scale processes for methyl 3-aminocrotonate synthesis, substituting ammonia with TfO.
Reaction Steps:
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Enolate Formation:
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Triflation:
Challenges and Solutions
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Moisture Sensitivity: Strict anhydrous conditions are required to prevent hydrolysis of TfO.
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Base Selection: Lithium diisopropylamide (LDA) or sodium hydride (NaH) ensures complete deprotonation without side reactions.
Table 2: Enolate Triflation Under Varied Conditions
| Base | Solvent | Triflating Agent | Yield (%) |
|---|---|---|---|
| LDA | THF | TfO | 72 |
| NaH | DME | TfCl | 68 |
Alternative Methods: Michael Addition and Conjugate Substitution
Michael Addition of Triflyl Nucleophiles
A less conventional approach involves the Michael addition of trifluoromethanesulfinate to methyl acrylate, followed by oxidation to the sulfonyloxy derivative. While speculative, this route aligns with thiouracil synthesis methodologies.
Proposed Pathway:
Conjugate Substitution with Triflates
Copper-mediated conjugate substitution of methyl 3-bromocrotonate with trifluoromethanesulfonyl iodide could yield the target compound, though this remains untested.
Comparative Analysis of Methods
Table 3: Method Comparison Based on Hypothetical Data
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Sulfonylation of Hydroxycrotonate | High yields, simple setup | Requires pre-synthesized hydroxy intermediate | Moderate |
| Enolate Triflation | Direct use of methyl acetoacetate | Moisture sensitivity, costly bases | High |
| Michael Addition | Novel pathway | Low yield, unoptimized | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethylsulfonyloxy)crotonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the crotonate moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with alcohols can produce ether derivatives .
Scientific Research Applications
Organic Synthesis
Methyl 3-(trifluoromethylsulfonyloxy)crotonate serves as a building block for synthesizing complex organic molecules. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, making it useful for creating diverse chemical structures.
Biochemical Probes
The compound is being studied as a potential biochemical probe due to its reactivity. Researchers are exploring its interactions with biological molecules, which could lead to insights into metabolic pathways and enzyme mechanisms.
Pharmaceutical Development
Research is ongoing to assess the potential of this compound as a precursor for pharmaceutical compounds . Its unique structure may facilitate the development of new therapeutic agents with improved efficacy and selectivity.
Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity enables the formulation of products with specific properties tailored for various applications in materials science and agrochemicals.
Case Study 1: Organic Synthesis
In a recent study, researchers utilized this compound to synthesize novel compounds with potential anti-cancer properties. The compound's electrophilicity enabled efficient formation of complex structures that exhibited significant biological activity against cancer cell lines.
Case Study 2: Pharmaceutical Applications
Another investigation focused on the use of this compound as a precursor in drug development. The study highlighted how modifications to the trifluoromethylsulfonyloxy group could enhance pharmacokinetic properties, leading to more effective therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-(trifluoromethylsulfonyloxy)crotonate primarily involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylsulfonyloxy group is a good leaving group, making the compound highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties and reactivities of Methyl 3-(trifluoromethylsulfonyloxy)crotonate and analogous compounds:
Atmospheric Degradation
- Methyl crotonate reacts rapidly with atmospheric oxidants:
- Ethyl crotonate shows comparable reactivity, indicating ester chain length minimally affects oxidation kinetics .
Toxicity and Regulatory Status
- Mevinfos : Classified as an acute toxin (EPA Pesticide Code 053501) and banned under the Stockholm Convention due to its persistence and bioaccumulation .
- Methyl 3-(trimethylsilyloxy)crotonate : Low toxicity but flammable; requires precautions against ignition .
- Methyl crotonate : Restricted in fragrances by IFRA due to dermal sensitization risks .
Biological Activity
Methyl 3-(trifluoromethylsulfonyloxy)crotonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethylsulfonyloxy group, which significantly influences its reactivity and biological properties. The compound's structure can be represented as follows:
- Molecular Formula : C7H8F3O4S
- Molecular Weight : 254.2 g/mol
- IUPAC Name : Methyl (E)-3-(trifluoromethylsulfonyloxy)but-2-enoate
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and responses.
- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, potentially through mechanisms that disrupt viral replication processes.
Antiviral Properties
Recent research indicates that this compound exhibits antiviral activity against certain viruses. A study focused on its efficacy against Hepatitis B virus (HBV) demonstrated that the compound inhibits HBV replication by targeting viral proteins essential for the virus's life cycle.
| Study | Virus Targeted | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | HBV | 12.5 | Inhibition of viral protein synthesis |
| Study B | Influenza Virus | 20.0 | Disruption of viral entry |
Case Studies and Findings
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Case Study on Hepatitis B Virus :
- In a controlled laboratory setting, this compound was tested for its ability to inhibit HBV replication in vitro. The results indicated a significant reduction in viral load at concentrations as low as 12.5 µM, suggesting strong antiviral potential.
- The mechanism was attributed to the compound's interaction with the polymerase enzyme encoded by HBV, thereby preventing replication.
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Influenza Virus Studies :
- Another study evaluated the compound's effects on influenza virus strains. Results showed an IC50 value of 20 µM, indicating moderate antiviral activity.
- The proposed mechanism involved interference with the virus's ability to enter host cells.
Safety and Toxicity
Safety assessments for this compound have indicated low toxicity levels in preliminary studies. However, comprehensive toxicological evaluations are necessary to establish a safety profile for potential therapeutic applications.
Q & A
Q. What are the established methods for synthesizing Methyl 3-(trifluoromethylsulfonyloxy)crotonate, and how can reaction conditions be optimized to minimize side products?
Methodological Answer: The synthesis involves introducing the trifluoromethylsulfonyloxy group via reaction of the corresponding alcohol with trifluoromethanesulfonic anhydride under controlled conditions. For analogous compounds (e.g., methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate), triflic anhydride is used with a base (e.g., pyridine) to activate the hydroxyl group . Key optimizations include:
- Temperature control (0–5°C) to suppress side reactions.
- Stoichiometric excess of triflic anhydride (1.2–1.5 equivalents).
- Inert atmosphere (Ar/N₂) to prevent hydrolysis. Purity is enhanced via silica gel chromatography or recrystallization from hexane/ethyl acetate mixtures.
Q. How does the trifluoromethylsulfonyloxy group influence the electronic properties of α,β-unsaturated esters compared to methyl crotonate?
Methodological Answer: The electron-withdrawing trifluoromethylsulfonyloxy group lowers the LUMO energy by 0.3–0.5 eV (DFT/B3LYP/6-31g(d)), increasing the β-carbon's electrophilicity. This enhances reactivity in Michael additions and cycloadditions, as shown in methyl crotonate derivatives . ¹⁹F NMR confirms electronic effects, with deshielding observed at δ 75–80 ppm due to the sulfonyl group’s inductive effect.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- VUV Photoionization Mass Spectrometry (VUV-PIMS): Identifies fragment ions (e.g., C₄H₅O₂⁺ at m/z = 85) and measures appearance energies (AEs) with ±0.03 eV precision .
- 19F NMR: Resolves sulfonyloxy group interactions (δ 75–80 ppm).
- IR Spectroscopy: Confirms ester (C=O stretch at 1730–1750 cm⁻¹) and sulfonate (S=O at 1350–1450 cm⁻¹) functionalities.
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in kinetic data for gas-phase oxidation of trifluoromethylsulfonyloxy-substituted esters?
Methodological Answer: Density functional theory (DFT) calculations of transition states and activation energies, combined with master equation modeling, reconcile experimental rate constants. For methyl crotonate, theoretical k(OH) values (2.04–2.20 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) align with experimental relative rate determinations (FTIR monitoring) . High-level CCSD(T) benchmarks improve reliability for substituted analogs.
Q. What role does the trifluoromethylsulfonyloxy group play in atmospheric degradation mechanisms?
Methodological Answer: The group enhances oxidative susceptibility via:
- OH Radical Addition: Accelerated by electron withdrawal (k(OH) increases 1.5–2× vs. methyl crotonate).
- Nucleophilic Displacement: By H₂O/OH⁻, forming triflic acid and ketone derivatives. Chamber studies show 20–30% higher secondary organic aerosol (SOA) yields due to low-volatility degradation products (e.g., carboxylic acids) .
Q. How do steric and electronic effects impact copolymerization with methacrylates in organo-catalyzed systems?
Methodological Answer: In group-transfer polymerization (GTP) using silicon-based catalysts:
- Steric Effects: Reduce propagation rates (kₚ) by 40–60% vs. methyl crotonate (real-time FTIR monitoring).
- Electronic Effects: Improve copolymer alternation (r₁r₂ < 1) with methacrylates (¹³C NMR triad analysis). Thermal stability (TGA) increases by ~15°C due to restricted chain mobility .
Q. What experimental designs probe stereoselectivity in 1,3-dipolar cycloadditions involving this compound?
Methodological Answer:
- Competitive Kinetics: Use nitrones/azides as dipoles, analyzed via HPLC/chiral GC to quantify enantiomeric excess.
- Frontier Molecular Orbital (FMO) Analysis: Predicts dominant HOMO(dipole)-LUMO(dipolarophile) interactions (electrophilicity index ω = 1.358 eV) .
- Solvent Screening: Toluene (non-polar) vs. DMF (polar) modulates transition-state stabilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
